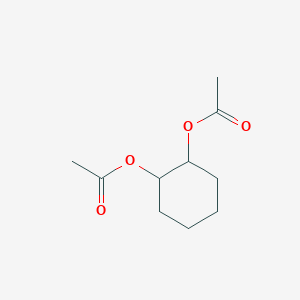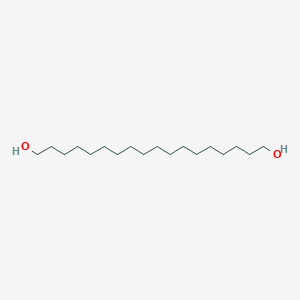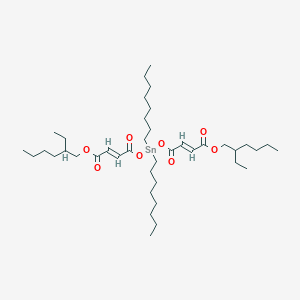
Dioctyltin bis(2-ethylhexyl maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctyltin bis(2-ethylhexyl maleate) is an organotin compound characterized by the presence of dioctyltin and 2-ethylhexyl maleate groups. This compound is known for its applications in various industrial processes, particularly as a catalyst in silicone and polyurethane reactions due to its unique ligand structure, which provides improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues .
准备方法
Synthetic Routes and Reaction Conditions
Dioctyltin bis(2-ethylhexyl maleate) is synthesized by reacting dioctyltin oxide with 2-ethylhexyl maleate under controlled conditions. The reaction typically involves heating the reactants in the presence of an esterification catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dioctyltin bis(2-ethylhexyl maleate) involves large-scale esterification processes. The reactants, dioctyltin oxide and 2-ethylhexyl maleate, are combined in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Dioctyltin bis(2-ethylhexyl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other oxidation products.
Reduction: Reduction reactions involving dioctyltin bis(2-ethylhexyl maleate) can yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl maleate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Dioctyltin bis(2-ethylhexyl maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in silicone and polyurethane reactions due to its unique ligand structure and stability.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and films due to its plasticizing properties.
作用机制
The mechanism of action of dioctyltin bis(2-ethylhexyl maleate) involves its interaction with molecular targets through its tin center. The compound acts as a Lewis acid, facilitating various catalytic processes by accepting electron pairs from reactants. This interaction leads to the activation of the reactants and the subsequent formation of the desired products. The pathways involved in these processes are influenced by the specific reaction conditions and the nature of the reactants .
相似化合物的比较
Similar Compounds
Dibutyltin bis(2-ethylhexyl maleate): Similar in structure but with butyl groups instead of octyl groups, leading to different stability and toxicity profiles.
Dioctyltin dilaurate: Another organotin compound used as a catalyst, but with laurate groups instead of 2-ethylhexyl maleate groups.
Dioctyltin dineodecanoate: Similar in function but with neodecanoate groups, offering different reactivity and application profiles.
Uniqueness
Dioctyltin bis(2-ethylhexyl maleate) is unique due to its improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues. Its specific ligand structure allows for enhanced performance in catalytic applications, making it a preferred choice in various industrial processes .
属性
CAS 编号 |
10039-33-5 |
|---|---|
分子式 |
C40H72O8Sn |
分子量 |
799.7 g/mol |
IUPAC 名称 |
4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
LUHRVCWDUSUHMP-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
手性 SMILES |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Key on ui other cas no. |
10039-33-5 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


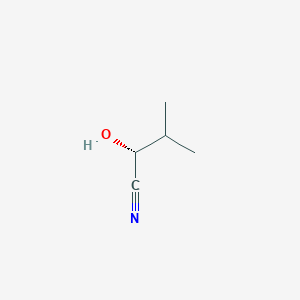
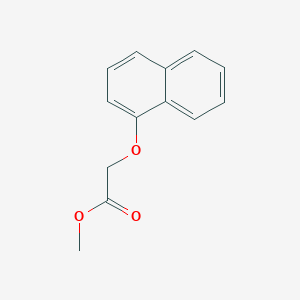
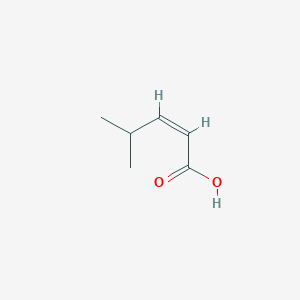
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
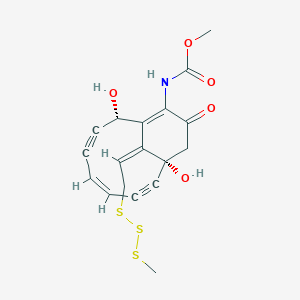
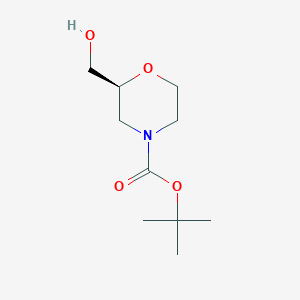

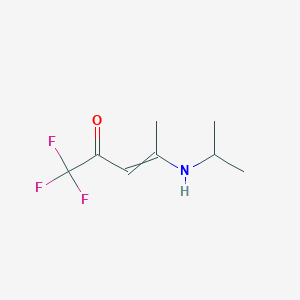
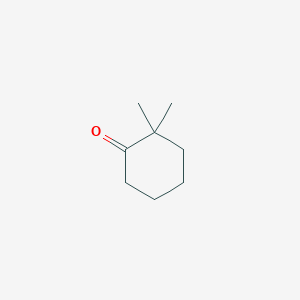
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
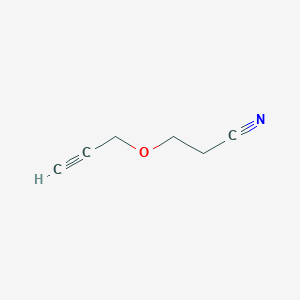
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
